LatMet Catalyst

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LatMet Catalyst, also known as Latent Metathesis Catalyst, is a type of catalyst used in olefin metathesis reactions. These catalysts are designed to remain inactive under normal conditions and become active only when triggered by specific stimuli, such as heat or light. This unique property makes them highly valuable in various industrial and research applications, as they offer controlled initiation and enhanced stability.

准备方法

Synthetic Routes and Reaction Conditions: LatMet Catalysts are typically synthesized through the coordination of metal centers with specific ligands. The most common metals used are ruthenium and molybdenum. The synthesis involves the reaction of metal precursors with alkylidene ligands under controlled conditions. For example, ruthenium-based LatMet Catalysts can be prepared by reacting ruthenium trichloride with alkylidene ligands in the presence of a phosphine ligand .

Industrial Production Methods: Industrial production of LatMet Catalysts involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The process includes the purification of the catalyst through crystallization or chromatography techniques to ensure the removal of impurities and by-products .

化学反应分析

Types of Reactions: LatMet Catalysts primarily undergo olefin metathesis reactions, which include ring-closing metathesis, ring-opening metathesis, and cross metathesis. These reactions involve the breaking and reforming of carbon-carbon double bonds.

Common Reagents and Conditions: The reactions typically require the presence of olefin substrates and are conducted under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane and toluene. The activation of the catalyst can be achieved through thermal or photochemical methods .

Major Products: The major products formed from these reactions include cyclic olefins, linear olefins, and polymers, depending on the type of metathesis reaction performed .

科学研究应用

Chemistry

In synthetic organic chemistry, LatMet Catalysts are employed to synthesize complex molecules efficiently through carbon-carbon bond formation. They are particularly useful in:

- Pharmaceutical Synthesis : Enabling the production of drug candidates with high specificity.

- Natural Product Synthesis : Facilitating the creation of complex natural compounds.

Biology

In biological research, these catalysts assist in modifying biomolecules, allowing scientists to study interactions at a molecular level. Applications include:

- Bioconjugation : Selectively modifying proteins and nucleic acids to develop new probes.

- Drug Delivery Systems : Enhancing targeted delivery mechanisms by modifying carrier molecules.

Medicine

LatMet Catalysts play a crucial role in medicinal chemistry by allowing for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Their ability to perform metathesis reactions under mild conditions is advantageous for sensitive compounds.

- Development of Therapeutics : Streamlining the synthesis processes for new therapeutic agents.

Industry

In industrial applications, LatMet Catalysts are pivotal in polymer production:

- High-Performance Materials : Used to create advanced polymers with tailored properties.

- Resin Production : Facilitating efficient synthesis processes for various resin types used in coatings and adhesives.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of LatMet Catalyst in synthesizing a complex pharmaceutical compound. The catalyst facilitated multiple metathesis steps under mild conditions, resulting in high yields and purity levels. This method significantly reduced the number of synthetic steps compared to traditional methods.

Case Study 2: Polymer Production

Research highlighted the effectiveness of LatMet Catalysts in producing high-performance polymers used in aerospace applications. The controlled activation allowed for precise tailoring of polymer properties, resulting in materials that meet stringent industry standards.

Case Study 3: Bioconjugation Techniques

In biological applications, this compound was employed to modify proteins selectively. This approach enabled researchers to develop novel bioconjugates that exhibited enhanced stability and functionality, paving the way for new diagnostic tools.

作用机制

The mechanism of action of LatMet Catalysts involves the activation of the metal center through the dissociation of ligands. This activation can be triggered by heat, light, or mechanical force. Once activated, the metal center facilitates the metathesis reaction by coordinating with the olefin substrate and forming a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements to produce the desired metathesis products .

相似化合物的比较

Grubbs Catalysts: These are well-known olefin metathesis catalysts that are highly active and widely used in various applications.

Hoveyda-Grubbs Catalysts: These catalysts are similar to Grubbs Catalysts but feature a chelating ligand that enhances stability.

Photolatent Base Catalysts: These catalysts are activated by light and are used in adhesive applications.

Uniqueness of LatMet Catalysts: LatMet Catalysts are unique due to their latent nature, which allows for controlled initiation and enhanced stability. This property makes them highly valuable in applications where precise control over the reaction is required. Additionally, their ability to be activated by various stimuli provides versatility in different research and industrial settings .

生物活性

LatMet Catalyst, or Latent Metathesis Catalyst, is a specialized compound primarily utilized in olefin metathesis reactions. Its unique property of remaining inactive until activated under specific conditions makes it particularly valuable in various chemical processes, including those relevant to biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

This compound operates through a process known as mechanocatalysis , where it facilitates the formation and cleavage of carbon-carbon double bonds essential for organic synthesis. The catalyst typically contains a transition metal, most commonly ruthenium , which plays a pivotal role in the catalytic mechanism. Upon activation, the ruthenium atom interacts with the double bonds of the monomers, enabling controlled reactions that lead to new olefin products.

Key Features:

- Target of Action : Polymer chains in a system.

- Mode of Action : Mechanocatalysis.

- Biochemical Pathways : Transformation of polymer chains.

- Pharmacokinetics : Optimized for continuous flow with high turnover.

Biological Applications

The biological activity of this compound can be observed in various applications:

- Synthetic Organic Chemistry : Used to create complex molecules through efficient carbon-carbon bond formation.

- Biological Research : Facilitates selective modification of biomolecules, aiding in the development of new bioconjugates and probes.

- Medicinal Chemistry : Employed in synthesizing drug candidates and active pharmaceutical ingredients under mild conditions.

- Polymer Industry : Utilized in producing high-performance materials with tailored properties.

Case Studies

Several studies have highlighted the effectiveness and versatility of this compound in biological contexts:

Case Study 1: Protein Modification

A study demonstrated that this compound could selectively modify proteins, enhancing their functionality for therapeutic applications. The catalyst's ability to perform metathesis reactions allowed for precise alterations in protein structure without compromising activity.

Case Study 2: Drug Synthesis

In medicinal chemistry, this compound was employed to synthesize complex drug candidates efficiently. The catalyst's latent nature enabled controlled initiation of reactions, leading to high yields and purity in sensitive compounds.

Research Findings

Recent research has focused on optimizing the performance of LatMet Catalysts through various ligand modifications and activation strategies. Key findings include:

- Catalytic Efficiency : Studies show that catalysts with optimized ligands exhibit significantly improved turnover numbers (TON) and selectivity in metathesis reactions.

- Environmental Factors : The effectiveness of this compound is influenced by environmental conditions such as temperature and solvent choice, which can enhance or inhibit its catalytic activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Grubbs Catalyst | Widely used for olefin metathesis; stable | Developed by Nobel laureate Robert Grubbs |

| Hoveyda Catalyst | Known for high selectivity; used in polymer synthesis | Features unique ligand architecture |

| Schrock Catalyst | Effective for complex metathesis reactions | Utilizes molybdenum as metal center |

| This compound | Latent nature allows controlled initiation | Enhanced stability and versatility |

属性

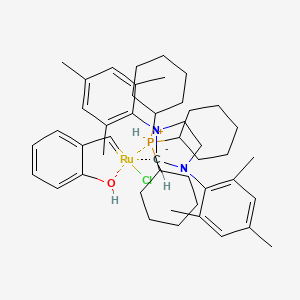

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRXZUAARNCERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2OPRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。